1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine
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Overview
Description
1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H3Br2ClN2. It is part of the imidazo[1,5-a]pyridine family, known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine are currently unknown. This compound is a part of the imidazo[1,5-a]pyridine family, which is known to be a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Pharmacokinetics
Its molecular weight (310.37 g/mol) and the presence of halogens suggest that it may have good membrane permeability, which could potentially enhance its bioavailability .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, pH, and the presence of other molecules in its environment. It is recommended to store this compound in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine can be synthesized through various synthetic routes. One common method involves the bromination and chlorination of imidazo[1,5-a]pyridine derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective halogenation at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds for various chemical research purposes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 6-Bromoimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1,3-dibromo-6-chloroimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClN2/c8-6-5-2-1-4(10)3-12(5)7(9)11-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMUIJRUVBDCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1Cl)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955548-86-3 |
Source
|
Record name | 1,3-dibromo-6-chloroimidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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